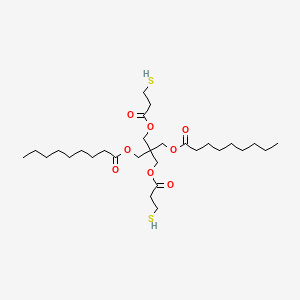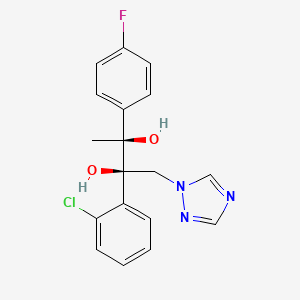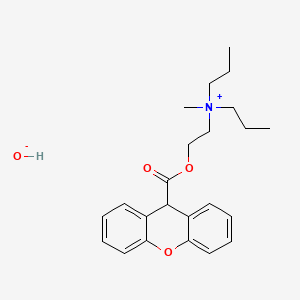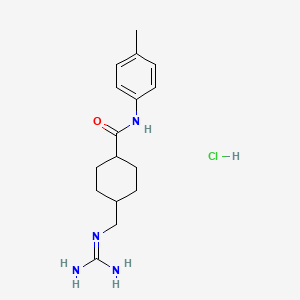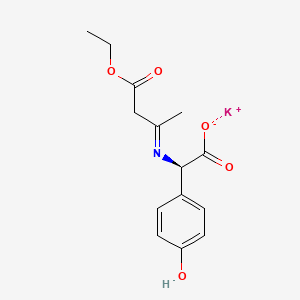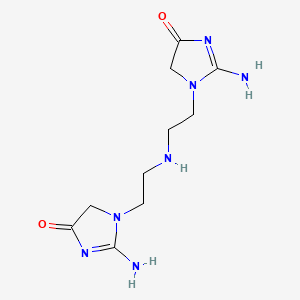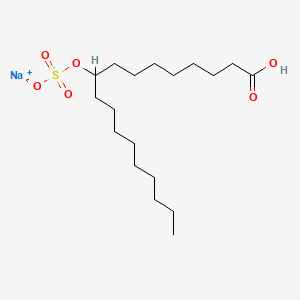
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt, also known as sodium 9-(sulfooxy)octadecanoate, is a chemical compound with the molecular formula C₁₈H₃₅NaO₆S and a molecular weight of 402.52 g/mol . This compound is a derivative of octadecanoic acid (stearic acid) and contains a sulfooxy group at the 9th position, making it a sulfonated fatty acid salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9-(sulfooxy)-, monosodium salt typically involves the sulfonation of octadecanoic acid. The reaction can be carried out using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents. The reaction is usually performed under controlled temperature conditions to prevent over-sulfonation and degradation of the fatty acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous sulfonation processes where octadecanoic acid is reacted with sulfur trioxide in a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the monosodium salt .
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfooxy group, reverting to octadecanoic acid.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Octadecanoic acid.
Substitution: Various substituted octadecanoic acid derivatives.
Aplicaciones Científicas De Investigación
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, 9-(sulfooxy)-, monosodium salt involves its interaction with lipid bilayers and proteins. The sulfooxy group enhances the compound’s solubility in water, allowing it to interact with hydrophilic and hydrophobic regions of cell membranes. This interaction can alter membrane fluidity and permeability, affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid (Stearic acid): Lacks the sulfooxy group, making it less soluble in water.
Sodium stearate: The sodium salt of stearic acid, used as a soap and emulsifier.
Sodium lauryl sulfate: A similar surfactant with a shorter carbon chain length.
Uniqueness
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt is unique due to its sulfooxy group, which imparts distinct surfactant properties and enhances its solubility in water. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Propiedades
Número CAS |
67815-91-2 |
|---|---|
Fórmula molecular |
C18H35NaO6S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
sodium;1-carboxyheptadecan-8-yl sulfate |
InChI |
InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1 |
Clave InChI |
LBBMGWMTZMVZCT-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


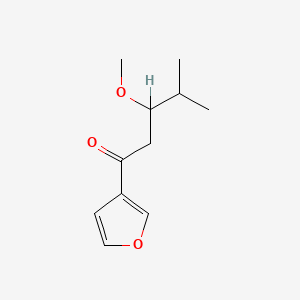

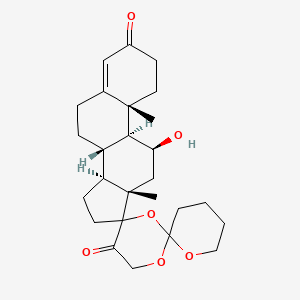
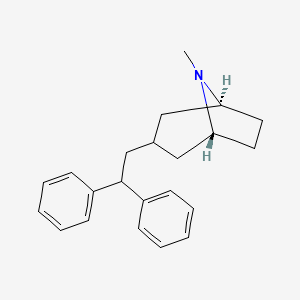
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
